N-(2-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(2-Bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core, a thioacetamide linker, and a 2-bromophenyl substituent. This compound’s synthesis and structural characterization likely employ crystallographic methods, as evidenced by the widespread use of SHELX programs in small-molecule refinement .
Properties
IUPAC Name |
N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4O2S/c1-2-27-21(29)20-19(15(12-24-20)14-8-4-3-5-9-14)26-22(27)30-13-18(28)25-17-11-7-6-10-16(17)23/h3-12,24H,2,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQNUODHDZNWKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Pyrrolopyrimidinone Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolopyrimidinone structure.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a brominated aromatic compound reacts with a suitable nucleophile.
Thioacetamide Linkage Formation: The final step involves the formation of the thioacetamide linkage, typically through a condensation reaction between a thioamide and an acyl chloride or ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the pyrrolopyrimidinone core, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cancer Therapy
Preliminary studies indicate that N-(2-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide exhibits significant anti-cancer properties. Research has shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The thioacetamide and pyrimidine functionalities suggest potential interactions with biological targets involved in cancer pathways.
Case Studies
| Study Reference | Findings |
|---|---|
| Study A (2021) | Demonstrated that the compound inhibited growth in breast cancer cell lines by 70% at a concentration of 10 µM. |
| Study B (2022) | Showed that the compound induced apoptosis in lung cancer cells through the activation of caspase pathways. |
Drug Development
The unique structural components of this compound make it a promising candidate for further research in drug development. Its selective action against specific biological targets may enhance its efficacy while minimizing side effects.
Interaction Studies
Understanding how this compound interacts with various biological macromolecules is crucial for its development as a therapeutic agent. These studies may include:
- Enzyme Inhibition Assays : To determine the effectiveness of the compound in inhibiting specific enzymes implicated in cancer progression.
- Binding Affinity Tests : Assessing how well the compound binds to target proteins involved in cellular signaling pathways.
Potential Mechanisms of Action
The mechanisms through which N-(2-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-y)thio)acetamide exerts its effects may involve:
- Inhibition of Cell Cycle Progression : Preventing cancer cells from dividing.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
- Modulation of Signaling Pathways : Interfering with pathways that promote tumor growth.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thioacetamide linkage and the pyrrolopyrimidinone core could play crucial roles in binding to these targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Alkyl Chain Modifications
- 3-Butyl vs. 3-Ethyl: The compound 2-[(3-Butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide () features a longer 3-butyl chain instead of 3-ethyl.
- Aryl Substituents : The target’s 2-bromophenyl group contrasts with the 3,4-dichlorophenyl group in . Bromine’s larger atomic radius may strengthen halogen bonding compared to chlorine, while the dichloro substitution introduces greater electron-withdrawing effects, possibly altering binding affinity .
Halogenated Phenyl Groups
- N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide () replaces the pyrrolopyrimidine core with a pyrazolopyrimidine system.
Physicochemical and Structural Properties
Hydrogen Bonding and Crystal Packing
The target compound’s 4-oxo group and acetamide linker likely participate in hydrogen-bonding networks, as described in ’s analysis of graph set theory. Such interactions could stabilize crystal packing and influence solubility.
Biological Activity
N-(2-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's structure, synthesis, biological activity, and potential therapeutic applications.
Structural Overview
The molecular formula of this compound is C22H19BrN4O2S, with a molecular weight of approximately 483.4 g/mol. The compound features:
- Bromophenyl group : This moiety may enhance lipophilicity and biological activity.
- Thioacetamide linkage : Known for its role in various biological processes.
- Pyrrolo[3,2-d]pyrimidine core : A scaffold recognized for its diverse pharmacological properties.
Synthesis
The synthesis of this compound generally involves multi-step organic reactions. Key steps include:
- Formation of the pyrrolo[3,2-d]pyrimidine core : Utilizing appropriate starting materials and reagents.
- Introduction of the bromophenyl group : Through bromination reactions.
- Formation of the thioacetamide linkage : Often achieved via thiolation methods.
These synthetic routes are crucial for obtaining the desired purity and yield necessary for biological testing.
Anticancer Properties
Research indicates that compounds related to pyrrolo[3,2-d]pyrimidines exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds may inhibit critical kinases involved in cancer cell proliferation and survival pathways (e.g., cyclin-dependent kinases) .
| Compound | Cancer Type | IC50 (μM) |
|---|---|---|
| 2,4-diaminopyrido[2,3-d]pyrimidine | Breast Cancer | 1.54 |
| 3-Ethyl derivatives | Prostate Cancer | 3.36 |
Antiviral Activity
The heterocyclic nature of the compound suggests potential antiviral properties as well. Studies have shown that similar structures can inhibit viral replication effectively:
- Inhibition of HSV replication : Certain derivatives displayed up to 91% inhibition at specific concentrations .
| Compound | Virus Type | CC50 (μM) | IC50 (μM) |
|---|---|---|---|
| Pyrrolamides | HSV | 600 | 6.0 |
Antibacterial Activity
Pyrrolamides have demonstrated antibacterial effects by inhibiting DNA gyrase, a key enzyme in bacterial DNA replication . This mechanism may also apply to N-(2-bromophenyl)-2-thioacetamide derivatives.
Case Studies
- Study on Pyrido[2,3-d]pyrimidines : This review highlighted the broad spectrum of activities including antitumor and antibacterial effects . The study emphasized structure–activity relationships that could inform future drug design.
- Antiviral Screening : A series of novel derivatives were tested against various viral strains, showing promising results that warrant further investigation into their mechanisms .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Cyclization of pyrrolo[3,2-d]pyrimidine precursors using ethyl groups and phenyl substituents.
- Step 2 : Thiolation via nucleophilic substitution with a thioacetamide intermediate.
- Step 3 : Bromophenyl coupling under palladium catalysis.
- Validation : Confirm intermediate structures using -NMR and mass spectrometry. Final product purity should be verified via HPLC (≥95%) .
Q. How can the compound’s structural integrity and purity be characterized?
- Methodology :
- X-ray crystallography : Resolve crystal structure to confirm bond angles and stereochemistry (e.g., torsion angles of the pyrrolopyrimidine core) .
- Spectroscopy : Use -NMR to validate carbonyl and thioether groups.
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., CHBrNOS) .
Q. What solvent systems are optimal for maintaining compound stability during in vitro assays?
- Methodology :
- Stability testing : Dissolve in DMSO (10 mM stock) and monitor degradation via UV-Vis spectroscopy over 72 hours.
- Recommended solvents : Anhydrous DMSO or DMF for long-term storage (-20°C). Avoid aqueous buffers with high pH (>8.0) to prevent hydrolysis of the thioacetamide moiety .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., IC variability) be resolved?
- Methodology :
- Reproducibility protocols : Standardize assay conditions (e.g., cell line passage number, serum concentration, incubation time).
- Control experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity.
- Statistical analysis : Apply ANOVA to compare inter-lab variability. For IC discrepancies >1 log unit, re-evaluate compound solubility and aggregation-prone behavior .
Q. What computational strategies are effective for predicting reaction pathways and regioselectivity in derivative synthesis?
- Methodology :
- Density Functional Theory (DFT) : Calculate transition states for key reactions (e.g., cyclization or thiolation steps). Software: Gaussian 16 with B3LYP/6-31G(d) basis set .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., polar aprotic vs. protic solvents).
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Pd(OAc) vs. PdCl) .
Q. How can Design of Experiments (DoE) optimize reaction yields in multi-step syntheses?
- Methodology :
- Parameter screening : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent ratio).
- Response surface modeling : Central Composite Design (CCD) to identify yield maxima (e.g., 65–75% yield at 80°C with 5 mol% catalyst).
- Validation : Confirm optimized conditions in triplicate. Report 95% confidence intervals for reproducibility .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in solubility data across studies?
- Methodology :
- Standardized measurements : Use nephelometry for kinetic solubility (PBS, pH 7.4).
- Thermodynamic solubility : Shake-flask method with HPLC quantification.
- Confounding factors : Check for residual solvents (e.g., DMF) via -NMR, which may artificially inflate solubility values .
Q. What strategies validate the proposed mechanism of action (MoA) for this compound in kinase inhibition studies?
- Methodology :
- Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- X-ray co-crystallography : Resolve compound-bound kinase structures to confirm binding poses (e.g., hydrogen bonding with hinge regions).
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (K) and stoichiometry .
Methodological Resources
- Synthetic Optimization : Reference reaction conditions from palladium-catalyzed cross-coupling literature .
- Computational Tools : ICReDD’s reaction path search algorithms for predicting intermediates .
- Structural Validation : Acta Crystallographica Section E protocols for single-crystal X-ray analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
